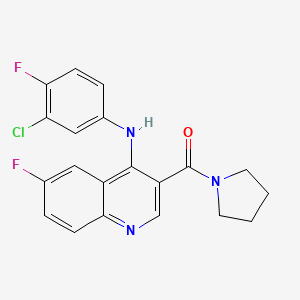
4-Chloro-5-iodoquinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Chloro-5-iodoquinoline-3-carbonitrile” is a chemical compound with the molecular formula C10H4ClIN2 . It is a solid substance with a molecular weight of 314.51 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H4ClIN2/c11-10-6 (4-13)5-14-9-3-7 (12)1-2-8 (9)10/h1-3,5H .Physical and Chemical Properties Analysis
The boiling point of “this compound” is 423.3±40.0 C at 760 mmHg . It is recommended to be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen
Optoelectronic and Charge Transport Properties
- Hydroquinoline Derivatives : A study by Irfan et al. (2020) explored the properties of hydroquinoline derivatives, including those similar to 4-Chloro-5-iodoquinoline-3-carbonitrile. They examined the structural, electronic, optical, and charge transport properties using density functional theory (DFT). This research suggests potential applications in multifunctional materials due to their efficient hole transport tendency (Irfan et al., 2020).
Spectroscopic and Photophysical Studies
- Fluorescent Compounds : Singh et al. (2017) synthesized a new fluorescent compound containing a structure similar to this compound. They conducted a comprehensive study of its structural, spectroscopic, and photophysical properties, revealing its potential as a nonlinear optical (NLO) material (Singh et al., 2017).
Synthesis and Chemical Reactions
- Chloroquinoline-Carbonitriles Derivatives : Mekheimer et al. (2019) reviewed the synthesis and reactions of chloroquinoline-carbonitrile derivatives, including compounds similar to this compound. This review highlighted the broad range of reactions applicable to these compounds, underscoring their relevance in producing biologically active compounds (Mekheimer et al., 2019).
Corrosion Inhibition
- Quinoline Derivatives in Corrosion Inhibition : Erdoğan et al. (2017) investigated the adsorption and corrosion inhibition properties of quinoline derivatives on iron using quantum chemical and molecular dynamics simulation approaches. Their findings highlight the potential of these compounds, including those structurally related to this compound, in protecting metals from corrosion (Erdoğan et al., 2017).
Antitumor Activities
- Antitumor Properties : A study by El-Agrody et al. (2012) synthesized derivatives of 4H-pyrano[3,2-h]quinoline-3-carbonitrile and evaluated their antitumor activities against various human tumor cell lines. The results suggested certain compounds exhibited significant inhibition of cancer cell growth, indicating potential applications in cancer research (El-Agrody et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chloro-5-iodoquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClIN2/c11-10-6(4-13)5-14-8-3-1-2-7(12)9(8)10/h1-3,5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEMAODKLFSOJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C(=C1)I)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-cyclohexyl-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2913735.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2913736.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2913738.png)
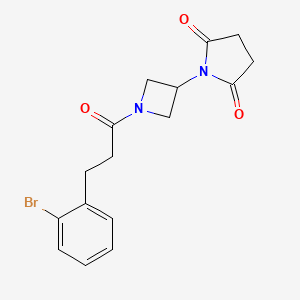
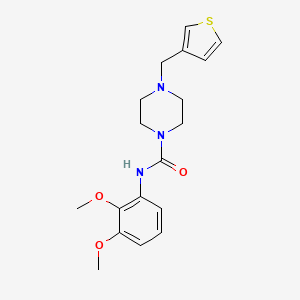

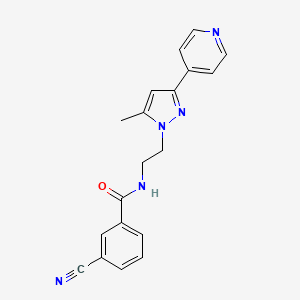
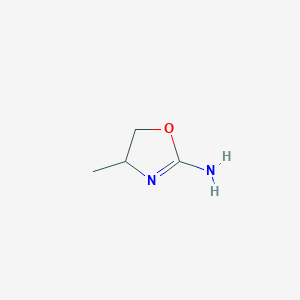
![2-{3-[(4-benzylpiperazin-1-yl)(oxo)acetyl]-1H-indol-1-yl}-N,N-diethylacetamide](/img/structure/B2913747.png)

![2-[(6-Chloropyridin-3-yl)methyl-methylamino]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2913750.png)
![Ethyl 3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate](/img/structure/B2913752.png)
![N'-(4-acetamidophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2913754.png)
